1.1. Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative that has been investigated for its potential therapeutic properties. []
1.2. Relevance: CGS 12066B shares the core pyrrolo[1,2-a]quinoxaline structure with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, indicating a close structural relationship. Both compounds belong to the same chemical class. []
2.1. Compound Description:This compound is a pyrrolo[1,2-a]quinoxaline derivative that demonstrates cytotoxic activity against various human leukemia cell lines. This suggests its potential as an anti-leukemic agent. []
2.2. Relevance:Both this compound and 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline belong to the pyrrolo[1,2-a]quinoxaline chemical class, sharing the same core structure. []
3.1. Compound Description:This series of derivatives has been synthesized and investigated for its potential as efflux pump inhibitors (EPIs) targeting the NorA efflux pump in Staphylococcus aureus. Some of these compounds exhibited promising EPI activity, comparable to reference compounds like reserpine and omeprazole. []
3.2. Relevance:These derivatives, as well as the target compound 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, share the core pyrrolo[1,2-a]quinoxaline scaffold. They exemplify how structural modifications to this scaffold can be used to target specific biological activities, such as efflux pump inhibition. []
4.1. Compound Description: This compound, a bioisostere of the 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives, was synthesized and found to possess superior efflux pump inhibitor activity compared to its pyrrolo[1,2-a]quinoxaline analogue. []
4.2. Relevance:Although this compound differs from 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline in the core heterocyclic system, it represents a structurally related compound due to the similar substitution pattern and biological activity as the 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives, which themselves are structurally related to the target compound. []
4-Aryl pyrrolo[1,2-a]quinoxalines
5.1. Compound Description: This class of pyrrolo[1,2-a]quinoxalines has been synthesized using various methods, including iron-catalyzed oxidative coupling. [, , ]
5.2. Relevance: These compounds share the same core pyrrolo[1,2-a]quinoxaline structure with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, with variations at the 4-position. This highlights the possibility of introducing diverse aryl substituents at this position, potentially leading to a wide range of biological activities. [, , ]
6.1. Compound Description:This series of derivatives has been synthesized and evaluated for its in vitro antimycobacterial activity. Some compounds showed promising activity against Mycobacterium tuberculosis H37Rv. []
6.2. Relevance:These derivatives and 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline belong to the pyrrolo[1,2-a]quinoxaline class of compounds, differing in their substituents. This highlights the potential of modifying this core structure to target different therapeutic areas. []
Pyrrolo[1,2-a]quinoxaline-4(5H)-ones
7.1. Compound Description:This class of pyrrolo[1,2-a]quinoxalines, bearing a carbonyl group at the 4-position, has been synthesized using a one-pot reaction involving o-phenylenediamines, dialkyl acetylenedicarboxylates, and nitrostyrene derivatives. []
7.2. Relevance:Despite the presence of a carbonyl group at the 4-position, these compounds share a similar core structure with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, highlighting the versatility of the pyrrolo[1,2-a]quinoxaline scaffold for structural modifications. []
4-(1-Hydroxyalkyl)pyrrolo[1,2-a]quinoxalines
8.1. Compound Description:These derivatives, featuring a hydroxyalkyl group at the 4-position, have been synthesized by reacting 1-(2-isocyanophenyl)pyrrole with aldehydes or ketones in the presence of a Lewis acid catalyst. [, ]
8.2. Relevance:These compounds are structurally similar to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, showcasing the potential for introducing diverse substituents at the 4-position of the pyrrolo[1,2-a]quinoxaline scaffold to potentially modulate its biological properties. [, ]
9.1. Compound Description: This group of compounds has demonstrated potent inhibitory activity against human protein kinase CK2. []
9.2. Relevance: The presence of a phenylamino group at the 4-position of these derivatives highlights the structural similarities to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline. The variation in substituents on the phenylamino group, as well as the presence of a carboxylic acid group, further diversifies the potential biological activities of this class of compounds. []
10.1. Compound Description: This complex molecule, also a pyrrolo[1,2-a]quinoxaline derivative, exhibits potent cytotoxic activity against several human leukemia cell lines. []
10.2. Relevance:This compound and 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline share the fundamental pyrrolo[1,2-a]quinoxaline scaffold. The presence of various substituents and complex ring systems highlights the potential for structural complexity within this class of compounds and the potential for exploring diverse biological activities. []
11.1. Compound Description: These derivatives have been synthesized and evaluated for their effects on the central nervous system (CNS). Pharmacological evaluations in mice revealed proconvulsant, convulsant, and anticonvulsant activities, depending on the specific derivative. []
11.2. Relevance:These compounds are structurally similar to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, with variations in the substituents and their positions on the core pyrrolo[1,2-a]quinoxaline framework. This highlights the potential of fine-tuning the biological activities of these compounds through structural modifications. []
4,5-Dihydropyrrolo[1,2-a]quinoxalines
12.1. Compound Description: These partially saturated pyrrolo[1,2-a]quinoxalines have shown antiproliferative activity, particularly against G protein-coupled estrogen receptor 1 (GPER)-expressing breast cancer cells. []
12.2. Relevance: These compounds, while differing in the saturation state of the pyrrole ring, are structurally related to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline and exemplify the impact of even subtle structural changes on biological activity within this class of compounds. []
13.1. Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative with demonstrated antileishmanial activity. [, ]
13.2. Relevance: This compound, along with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, belongs to the pyrrolo[1,2-a]quinoxaline family. The structural variations highlight the diversity possible within this family and its potential for various therapeutic applications. [, ]
14.1. Compound Description: This series of bis-pyrrolo[1,2-a]quinoxaline derivatives displayed promising in vitro antimalarial activity against Plasmodium falciparum strains, with some compounds demonstrating selectivity for the parasite over human cells. []
14.2. Relevance:The presence of two pyrrolo[1,2-a]quinoxaline units linked by an amine bridge in these derivatives makes them structurally related to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline. These derivatives showcase the potential of incorporating the pyrrolo[1,2-a]quinoxaline motif into more complex structures to achieve desirable biological effects. []
6-(Naphthalen-1-yl)-6a-nitro-6,6a,6b,7,9,11a-hexahydrospiro[chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazole-11,11′-indeno[1,2-b]quinoxaline] and 6′-(Naphthalen-1-yl)-6a′-nitro-6′,6a′,6b′,7′,8′,9′,10′,12a′-octahydro-2H-spiro[acenaphthylene-1,12′-chro
15.1. Compound Description:These two spiro derivatives incorporating the pyrrolo[1,2-a]quinoxaline motif have been synthesized and characterized using X-ray crystallography. []
15.2. Relevance:While structurally complex, these compounds share the core pyrrolo[1,2-a]quinoxaline unit with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline. They illustrate the potential for expanding the structural diversity of compounds containing this motif by incorporating spirocyclic frameworks. []
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxalines
16.1. Compound Description:These compounds, representing the fully saturated form of pyrrolo[1,2-a]quinoxalines, have been synthesized via metal-free hydrogenation of the parent pyrrolo[1,2-a]quinoxalines. []
16.2. Relevance:These compounds share the core ring system with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, differing in the saturation state of the pyrrole and pyridine rings. This highlights the potential for modifying the saturation state of this scaffold to influence its physicochemical and biological properties. []
Exocyclic Enamines of Pyrrolo[1,2-a]quinoxalines
17.1. Compound Description:These compounds, featuring an exocyclic double bond attached to the pyrrole ring, have been generated through 1,3-dipolar cycloaddition reactions of benzimidazolium ylides with activated alkynes. []
17.2. Relevance:Despite the presence of the exocyclic double bond, these compounds retain the core pyrrolo[1,2-a]quinoxaline framework found in 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline. This highlights the synthetic versatility of this scaffold and its ability to accommodate various functional groups and structural modifications. []
18.1. Compound Description: This pyrrolo[1,2-a]quinoxaline derivative exhibits promising cytotoxic activity against several human leukemia cell lines, suggesting potential applications in anticancer therapies. []
18.2. Relevance:This compound and 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline share the central pyrrolo[1,2-a]quinoxaline scaffold, further emphasizing the significance of this structural motif in medicinal chemistry and its potential in developing new therapeutic agents. []
19.1. Compound Description:This series of pyrrolo[1,2-a]quinoxaline derivatives has been synthesized and evaluated for antiproliferative effects on human leukemia cell lines. []
19.2. Relevance:These compounds, sharing the core pyrrolo[1,2-a]quinoxaline structure with 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, demonstrate the continued interest in modifying this scaffold to develop new anticancer agents. The presence of the piperidine ring and the carboxylate group highlights the potential for exploring different substitution patterns to optimize biological activity and pharmacological properties. []
Isoxazolo[2,3-a]quinoxalines
20.1. Compound Description:These compounds are structurally related to pyrrolo[1,2-a]quinoxalines, with an oxygen atom replacing the carbon atom at position 8 of the pyrrole ring. They have been synthesized as intermediates in the synthesis of pyrrolo[1,2-a]quinoxalines via a ring transformation reaction. [, ]
20.2. Relevance: Although not directly containing the pyrrolo[1,2-a]quinoxaline core, isoxazolo[2,3-a]quinoxalines are relevant to 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline due to their close structural similarity and their role as synthetic precursors to this class of compounds. [, ]
Dipyrrolo[1,2‐a:2′,1′‐c]chinoxaline
21.1. Compound Description:This compound is a novel heterocyclic system composed of two pyrrole rings fused to a central quinoxaline core. []
21.2. Relevance: Although structurally distinct from 4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline, dipyrrolo[1,2‐a:2′,1′‐c]chinoxaline highlights the potential for further expanding the structural diversity of compounds containing the pyrrolo[1,2-a]quinoxaline motif by incorporating additional heterocyclic rings. []
Overview
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse pharmacological properties. The presence of the chlorophenoxy group enhances its reactivity and biological profile, making it a suitable candidate for further research and development.
Source
Research on pyrroloquinoxaline derivatives, including 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline, has been documented in several studies focusing on their synthesis and biological evaluation. These studies highlight the compound's synthesis methods and potential applications in drug development, particularly as inhibitors of various biological targets.
Classification
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline can be classified as a heterocyclic organic compound. It features a pyrrole ring fused to a quinoxaline moiety, with a chlorophenoxy substituent that contributes to its chemical properties and biological activity. This classification places it within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry.
Synthesis Analysis
Methods
The synthesis of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves several key steps:
Starting Materials: The synthesis often begins with substituted anilines or phenols that are reacted under specific conditions to form the desired pyrroloquinoxaline structure.
Reagents: Common reagents include palladium catalysts for cross-coupling reactions and various solvents such as dimethylformamide or ethanol.
Reaction Conditions: The reactions are typically conducted under controlled temperatures and times to optimize yield and purity.
Technical Details
Molecular Structure Analysis
Structure
The molecular structure of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline can be represented as follows:
Pyrrole Ring: A five-membered ring containing one nitrogen atom.
Quinoxaline Moiety: A fused bicyclic structure consisting of two nitrogen atoms.
Chlorophenoxy Group: A phenyl ring substituted with a chlorine atom and connected via an ether linkage.
Data
The molecular formula for 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is C14H10ClN3O. Its molecular weight is approximately 273.70 g/mol. Structural analysis can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity.
Chemical Reactions Analysis
Reactions
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline can participate in various chemical reactions:
Nucleophilic Substitution: The chlorophenoxy group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: Utilizing palladium catalysts allows for the introduction of different substituents at the pyrrolo or quinoxaline positions.
Technical Details
The reactivity of this compound can be exploited in synthetic pathways to generate libraries of related compounds for biological testing. For example, reactions involving nucleophilic aromatic substitution can yield derivatives with enhanced pharmacological properties.
Mechanism of Action
Process
The mechanism of action for compounds like 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Inhibition of Protein Tyrosine Phosphatase 1B: This compound has shown potential as an inhibitor of protein tyrosine phosphatase 1B, which plays a critical role in insulin signaling pathways.
Cellular Uptake: The lipophilicity imparted by the chlorophenoxy group may enhance cellular uptake, leading to increased bioavailability.
Data
Biological assays have demonstrated that derivatives of pyrroloquinoxalines exhibit significant inhibition percentages against targets like protein tyrosine phosphatase 1B at micromolar concentrations.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a crystalline solid.
Melting Point: The melting point can vary depending on purity but is generally around 203 °C.
Chemical Properties
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant data regarding solubility and stability can be crucial for formulation development in pharmaceutical applications.
Applications
Scientific Uses
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline has potential applications in several areas:
Drug Development: As a lead compound for developing new inhibitors targeting protein tyrosine phosphatases or similar enzymes involved in metabolic disorders.
Biological Research: Utilized in studies exploring cellular signaling pathways related to insulin resistance and other metabolic diseases.
Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
Introduction to Pyrrolo[1,2-a]quinoxaline Derivatives in Biomedical Research
Role of Pyrrolo[1,2-a]quinoxaline Scaffolds in Drug Discovery
The pyrrolo[1,2-a]quinoxaline core represents a privileged scaffold in medicinal chemistry due to its planar, electron-rich structure that facilitates diverse interactions with biological targets. This fused heterocyclic system enables extensive structural modifications at positions 1, 4, and 9, allowing fine-tuning of pharmacokinetic and pharmacodynamic properties. Recent studies highlight its significance in targeting multidrug-resistant pathogens and cancer pathways. For instance, derivatives synthesized via Buchwald-Hartwig cross-coupling demonstrated dual inhibition of Candida albicans efflux pumps CaCdr1p and CaMdr1p, reversing azole resistance in fungal infections [1]. Similarly, antiproliferative activities against leukemia and ovarian cancer cell lines (GI₅₀ = 3.4–100 μM) underscore its anticancer potential, likely through interference with nucleic acid biosynthesis enzymes like dihydrofolate reductase (DHFR) [7]. The scaffold’s versatility is further evidenced by its incorporation into kinase inhibitors (e.g., CK2 inhibitors), Sirt6 activators, and TLR modulators, positioning it as a multipurpose template in drug discovery [6][9].
MIC₈₀: 100–901 μM; Synergy with fluconazole (FICI ≤0.5)
[1]
Compound 38
Sirt6 activation; Anti-SARS-CoV-2
EC₅₀: 9.3 μM (SARS-CoV-2)
[6]
JG454
Antiproliferative (K562, MCF7 cells)
IC₅₀: <10 μM
[5]
1c
CK2 inhibition
IC₅₀: 49 nM
[9]
Anilinopyrroloquinoxalines
DHFR/TS inhibition
Growth inhibition: 14–100 μM
[7]
Significance of 4-(4-Chlorophenoxy) Substitution in Modulating Bioactivity
The 4-(4-chlorophenoxy) moiety at position 4 of the pyrrolo[1,2-a]quinoxaline scaffold is a critical determinant of bioactivity. This substituent enhances target affinity through:
Electrostatic Optimization: The chlorine atom’s electron-withdrawing nature increases ring electrophilicity, facilitating π-stacking with hydrophobic enzyme pockets (e.g., Sirt6’s extended binding site) [6].
Steric Compatibility: The phenoxy group’s linear conformation optimally occupies allosteric sites, as evidenced by 4-(4-chlorophenoxy) derivatives showing 5-fold greater Sirt6 activation than non-halogenated analogs [6][10].
Biological Efficacy: In anticancer applications, 4-(4-chlorophenoxy)-substituted compounds exhibit superior activity over methylthio or nitro analogs. For example, derivatives with this group reduced colony formation in cancer cells by >60% via Sirt6-mediated deacetylation of H3K56 [6][7]. Additionally, they suppress proinflammatory cytokines (TNF-α, IL-6) by modulating NF-κB/TLR pathways, highlighting their dual therapeutic utility [6][8].
Table 2: Impact of 4-Substituents on Pyrrolo[1,2-a]quinoxaline Bioactivity
4-Position Substituent
Biological Activity
Potency vs. Unsubstituted Core
4-Chlorophenoxy
Sirt6 activation; Antiviral
5.2-fold ↑ EC₅₀
Piperazinyl
Antifungal (efflux inhibition)
MIC₈₀: 100 μM vs. >500 μM
Anilino
Antiproliferative
GI₅₀: 14 μM vs. 38 μM
Methylthio
CK2 inhibition
IC₅₀: 380 nM vs. 49 nM
Research Gaps and Unmet Needs in Heterocyclic Compound Development
Selectivity Limitations: Many derivatives (e.g., CK2 inhibitors) lack isoform specificity, leading to off-target effects. Compound 1c inhibits CK2 at 49 nM but also affects PIM1 kinase at <100 nM, risking toxicity [9].
Pharmacokinetic Deficits: Poor aqueous solubility and bioavailability plague pyrrolo[1,2-a]quinoxalines. While Sirt6 activators like MDL-811 achieve >90% oral bioavailability, most 4-(4-chlorophenoxy) derivatives require salt formation (oxalate/HCl) to enhance solubility, limiting their therapeutic application [1][6][10].
Mechanistic Ambiguities: The exact binding interactions of 4-(4-chlorophenoxy) derivatives with non-enzymatic targets (e.g., efflux pumps) remain unresolved. Current data suggest allosteric modulation of CaCdr1p but lack structural validation [1][3].
Synthetic Complexity: Late-stage functionalization at position 4 relies on Pd-catalyzed cross-coupling, which suffers from halogen sensitivity and low yields (<60% for brominated precursors) [4][5]. Novel metal-free methods (e.g., TBATB-mediated sulfenylation) are emerging but remain underexplored for chlorophenoxy groups [2][8].
Table 3: Key Research Gaps and Proposed Solutions
Current Limitation
Proposed Research Direction
Relevant Scaffold
Isoform non-selectivity
Rational design of C1- or C9-substituted analogs
CK2 inhibitors (e.g., 1c)
Low bioavailability
Nanocarrier systems (lipid nanoparticles)
Sirt6 activators (e.g., 38)
Undefined MoA for efflux pumps
Cryo-EM studies of inhibitor-transporter complexes
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.